tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
Overview
Description
“tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” is a chemical compound. Detailed information about this compound including its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight can be found on ChemicalBook .
Molecular Structure Analysis
The molecular structure of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” can be found on ChemicalBook .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate”, including its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .Scientific Research Applications
Enantioselective Synthesis and Structural Analysis
Enantioselective Synthesis : Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is utilized in the enantioselective synthesis of disubstituted pyrrolidines. A notable method involves nitrile anion cyclization, leading to chiral pyrrolidines with high yield and enantiomeric excess. The process includes CBS asymmetric reduction, t-butylamine displacement, and conjugate addition, resulting in pyrrolidine rings with clean inversion at the C-4 center (Chung et al., 2005).
Structural Analysis and Electric Dipole Moment : The compound forms crystals easily and displays notable structural features. Its structure is characterized by the orientation of the carbamate and amide, contributing to a significant electric dipole moment. This molecular property influences the packing and supramolecular arrangement of the compound in crystalline form (Baillargeon et al., 2014).
Crystal Structure and Intermolecular Interactions : The synthesis of tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate derivatives and their subsequent structural analysis is an important area of research. X-ray diffraction studies have been used to characterize the crystal structure and intermolecular interactions of these compounds, highlighting their structural stability and significant molecular properties (Naveen et al., 2007).
Advanced Synthesis and Chemical Properties
Perfluoroalkyl-induced Stereoselective Reduction : Research has demonstrated that perfluoroalkyl-induced stereoselective reduction can be applied to tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate derivatives. This method yields products with high diastereoselectivities and can be a preferred approach compared to the reduction of nonfluorinated derivatives (Funabiki et al., 2008).
Chemical Synthesis and DFT Analyses : The compound and its derivatives have been synthesized and analyzed using various spectroscopic methods and density functional theory (DFT). This comprehensive approach allows for a deeper understanding of their molecular structure and stability, paving the way for further applications in chemical synthesis (Çolak et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-prop-2-enoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIIVKFWBPFQSO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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